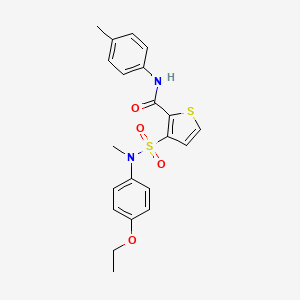![molecular formula C20H19BrN2O3 B2695431 (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444652-63-5](/img/structure/B2695431.png)
(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied as a potential therapeutic agent for the treatment of cancer. It was first synthesized by Bayer AG in 1999 and has since been the subject of numerous scientific studies.
Mechanism of Action
(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of several key enzymes involved in cancer cell growth and proliferation. Specifically, it inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway that is frequently dysregulated in cancer cells. It also inhibits the activity of VEGFR, which is involved in the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the formation of new blood vessels, which can help to prevent the growth and spread of tumors. Additionally, (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 has several advantages as a tool for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action, which makes it a useful tool for studying the MAPK/ERK signaling pathway and angiogenesis. However, (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 also has some limitations as a tool for laboratory experiments. It can be cytotoxic at high concentrations, which can limit its usefulness in certain assays. Additionally, its effects can be cell-type specific, which can complicate interpretation of results.
Future Directions
There are several potential future directions for research on (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006. One area of interest is the development of combination therapies that include (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 and other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 treatment. Additionally, further research is needed to understand the mechanisms underlying the cell-type specific effects of (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006. Finally, there is ongoing interest in the development of new small molecule inhibitors that target the same pathways as (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 but with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 involves a multi-step process that begins with the reaction of 3-bromoanisole with 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. The resulting product is then reacted with ethyl cyanoacetate to form a cyano-substituted benzene derivative. This intermediate is then reacted with 3-bromo-5-ethoxyphenol in the presence of a base to form the final product, (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006.
Scientific Research Applications
(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, including RAF kinase and VEGFR. Clinical trials have demonstrated that (Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide 43-9006 can be effective in the treatment of several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
properties
IUPAC Name |
(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-25-18-10-14(8-16(11-22)20(23)24)9-17(21)19(18)26-12-15-7-5-4-6-13(15)2/h4-10H,3,12H2,1-2H3,(H2,23,24)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFINFQKCPDEU-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)
![Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2695351.png)
![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)
![Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2695358.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)
![Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2695361.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)

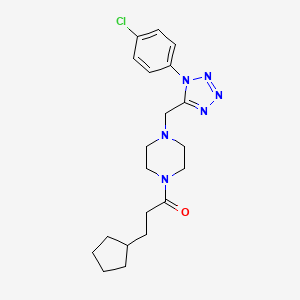
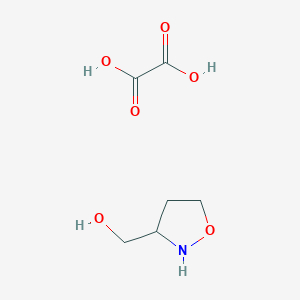
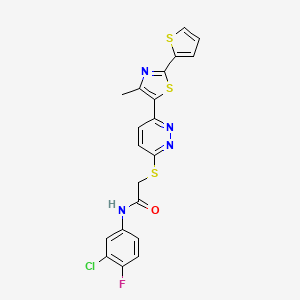
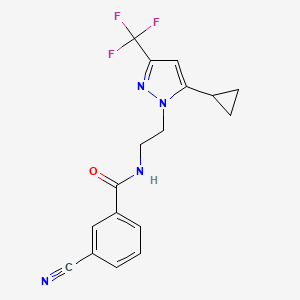
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)
